4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key steps in the synthesis include:
Cyclization of 1,2-diamine derivatives: This involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are deprotected using PhSH, followed by selective intramolecular cyclization to yield piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is being explored for its potential as an anti-tubercular agent.
Biological Studies: It is used in studies to understand its interactions with various biological targets.
Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular pathways involved are still under investigation, but docking studies have shown promising interactions with various biological targets .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used to treat angina pectoris.
Ranolazine: Another piperazine derivative used for chronic angina.
Aripiprazole: An antipsychotic medication with a piperazine moiety.
Uniqueness
4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a pyridinylmethylamino group. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C19H22ClN5O2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-5-17(6-4-16)24-8-10-25(11-9-24)19(27)23-14-18(26)22-13-15-2-1-7-21-12-15/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27) |
InChI Key |
ZPCSRMKKVSXTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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